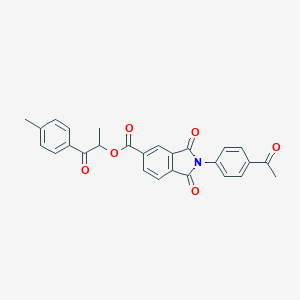
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Vismodegib, is a potent inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue repair, and stem cell maintenance. However, aberrant activation of this pathway has been implicated in several types of cancer, including basal cell carcinoma and medulloblastoma. Vismodegib has been approved by the FDA for the treatment of advanced basal cell carcinoma and is currently being investigated for its potential use in other cancers.
作用機序
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the Hedgehog signaling pathway by binding to and inhibiting the activity of Smoothened, a transmembrane protein that plays a crucial role in the activation of the pathway. By blocking the activity of Smoothened, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents the transcription of downstream target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a significant impact on the Hedgehog signaling pathway, leading to a reduction in the proliferation and survival of cancer cells. In addition, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects such as muscle spasms, hair loss, and taste disturbances.
実験室実験の利点と制限
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its potential use in cancer therapy. Its mechanism of action is well-understood, and it has been shown to be effective in preclinical and clinical studies. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects in patients. In addition, the high cost of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the identification of biomarkers that can predict response to 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide therapy. In addition, there is ongoing research on the use of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other cancers, including pancreatic cancer and chondrosarcoma. Finally, there is interest in the development of more selective inhibitors of the Hedgehog signaling pathway that can reduce the risk of off-target effects.
合成法
The synthesis of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that includes several chemical reactions. The starting material is 5-methyl-2-pyridinecarboxylic acid, which is converted to 2-methyl-5-nitropyridine via a nitration reaction. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 3-phenoxybenzoyl chloride to form the corresponding amide. This amide is then cyclized using acetic anhydride and triethylamine to form the hexahydroquinoline ring. Finally, the carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and reacted with N-methyl-4-(4,4-dimethylthiochroman-6-yl)benzenesulfonamide to form 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
科学的研究の応用
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of basal cell carcinoma and medulloblastoma cells by blocking the Hedgehog signaling pathway. Clinical trials have demonstrated the efficacy of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of advanced basal cell carcinoma, leading to its FDA approval in 2012. 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also being investigated for its potential use in other cancers, including pancreatic cancer and chondrosarcoma.
特性
製品名 |
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C29H27N3O3 |
分子量 |
465.5 g/mol |
IUPAC名 |
2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c1-18-14-15-25(30-17-18)32-29(34)26-19(2)31-23-12-7-13-24(33)28(23)27(26)20-8-6-11-22(16-20)35-21-9-4-3-5-10-21/h3-6,8-11,14-17,27,31H,7,12-13H2,1-2H3,(H,30,32,34) |
InChIキー |
RXYHNQSTRPUBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)

